molecular formula C17H21N3O3S B2508539 Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946252-85-3

Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer B2508539
CAS-Nummer: 946252-85-3
Molekulargewicht: 347.43
InChI-Schlüssel: TYGUPWYCOULLHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, is a derivative of the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, which include cardiovascular, hepatoprotective, antioxidant, and antiradical properties . These compounds are synthesized through various reactions, including the Michael reaction, and can be modified to improve solubility and lipophilicity, which are essential for biological studies.

Synthesis Analysis

The synthesis of related compounds involves the Michael reaction, which is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In the case of Methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates, the reaction involves arylmethylideneacetophenones and methyl 2-thiocarbamoylacetate in the presence of piperidine, followed by treatment with HCl/EtOH solution . The synthesis process can yield various products depending on the reaction conditions, such as the use of different bases or reaction temperatures.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex, with the presence of multiple functional groups that can participate in intramolecular and intermolecular interactions. For instance, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate exhibits a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group, which is confirmed by X-ray diffraction . Such hydrogen bonding can significantly influence the molecular conformation and stability of the compound.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including alkylation and heterocyclization. The reactivity of these compounds is influenced by the substituents present on the quinazoline ring. For example, alkylation of thiones with iodoacetamide and treatment with ethyl 4-chloroacetoacetate in the presence of triethylamine can lead to different products . The choice of reactants and conditions can lead to a wide range of derivatives with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are crucial for their biological application. The introduction of substituents, such as the 3COOMe group, can increase solubility and lipophilicity, which are important for detailed biological investigation . The stability of these compounds can be an issue, as some derivatives are unstable in diluted solutions. Therefore, modifications in the molecular structure are often necessary to enhance the stability and solubility for biological studies.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Neuroprotection and CNS Disorders

One of the notable applications of compounds related to Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is their neuroprotective and antidepressant-like activities. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a structurally related compound, has demonstrated neuroprotective, antiaddictive, and antidepressant properties in animal models, suggesting potential applications in treating central nervous system disorders (Antkiewicz‐Michaluk et al., 2018). This implies that derivatives like Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate could share similar neuroprotective and CNS-modulating effects.

Cancer Research and Anticancer Properties

Tetrahydroisoquinoline derivatives have been explored for their anticancer properties. The US FDA's approval of trabectedin for soft tissue sarcomas highlights the potential of these compounds in oncology (Singh & Shah, 2017). This suggests that compounds like Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may also possess anticancer activities, warranting further investigation in this area.

Role in Asymmetric Catalysis

Oxazoline-containing ligands, closely related to the core structure of the compound , have been extensively applied in asymmetric catalysis, illustrating the chemical versatility and utility of such compounds in synthesizing enantiomerically pure products (Hargaden & Guiry, 2009). This suggests potential applications of Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the field of synthetic chemistry, especially in facilitating asymmetric synthesis.

Potential in Drug Development

The diverse pharmacological profile of arylcycloalkylamines indicates the potential of these compounds, including those related to Methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, in the development of novel CNS drugs (Sikazwe et al., 2009). This underscores the relevance of such compounds in medicinal chemistry for creating new therapeutic agents targeting CNS disorders.

Zukünftige Richtungen

The future directions of research on similar compounds often involve the development of new drugs that overcome the problems of antimicrobial resistance .

Eigenschaften

IUPAC Name

methyl 4-oxo-3-(2-piperidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-16(22)12-5-6-13-14(11-12)18-17(24)20(15(13)21)10-9-19-7-3-2-4-8-19/h5-6,11H,2-4,7-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGUPWYCOULLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3-(2-(piperidin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.